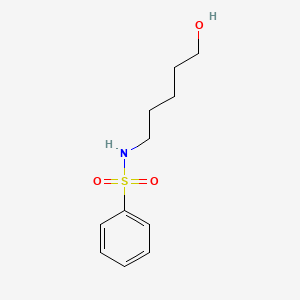

N-(5-hydroxypentyl)benzenesulphonamide

Description

N-(5-Hydroxypentyl)benzenesulphonamide is a sulfonamide derivative characterized by a benzenesulphonyl group attached to a 5-hydroxypentylamine moiety. It is primarily recognized as a metabolite of synthetic cannabinoids, such as JWH-018 and UR-144, where hydroxylation of the alkyl chain occurs during Phase I metabolism . This compound is critical in forensic toxicology for detecting synthetic cannabinoid exposure, as it is a common urinary metabolite with extended detection windows compared to parent compounds .

Structurally, the hydroxypentyl group enhances water solubility, facilitating renal excretion. Its synthesis typically involves reacting benzenesulphonyl chloride with hydroxylated amines under basic conditions, a method analogous to other sulfonamide derivatives .

Properties

Molecular Formula |

C11H17NO3S |

|---|---|

Molecular Weight |

243.32 g/mol |

IUPAC Name |

N-(5-hydroxypentyl)benzenesulfonamide |

InChI |

InChI=1S/C11H17NO3S/c13-10-6-2-5-9-12-16(14,15)11-7-3-1-4-8-11/h1,3-4,7-8,12-13H,2,5-6,9-10H2 |

InChI Key |

QBVVAZCIGKZHNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Pharmacokinetic and Physicochemical Properties

- Hydrophilicity: The 5-hydroxypentyl group in N-(5-hydroxypentyl)benzenesulphonamide significantly increases water solubility compared to non-hydroxylated analogs like N-(5-chlorophenyl) derivatives. This property is crucial for renal excretion and bioanalytical detection .

- Metabolic Stability: Unlike JWH-018 N-pentanoic acid metabolite (carboxylic acid derivative), the hydroxypentyl metabolite retains the hydroxyl group, making it less prone to rapid glucuronidation and extending its detection window in urine .

- Bioactivity : While this compound itself lacks direct pharmacological activity, structural analogs with electron-withdrawing groups (e.g., chloro, methoxy) exhibit antimicrobial and anti-malarial properties. For example, N-(5-chloro-2-methoxyphenyl)benzenesulphonamide shows herbicidal activity due to enhanced membrane permeability .

Analytical Detection

- LC-MS/MS : this compound is identified in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision energies optimized for sulfonamide fragmentation .

- Comparison with Carboxylic Acid Metabolites: Unlike carboxylic acid metabolites (e.g., JWH-018 N-pentanoic acid), the hydroxypentyl variant requires milder ionization conditions due to its lower polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.